![molecular formula C11H14ClN B2401527 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine CAS No. 1503151-94-7](/img/structure/B2401527.png)
1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine is a chemical compound with the molecular formula C11H14ClN It is characterized by the presence of a cyclopropyl group attached to an ethanamine moiety, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine typically involves the following steps:
Darzen Condensation Reaction: This reaction involves the condensation of alpha-halo-p-chlorophenylacetate with acetylcyclopropane in the presence of an alkaline medium to form glycidic ester.
Basic Hydrolysis: The glycidic ester is then subjected to basic hydrolysis to convert it into the corresponding glycerate.
Decarboxylation: The glycerate undergoes decarboxylation under acidic conditions to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
Amination: Finally, the acetone derivative is aminated to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous operation or “one-pot” methods are often employed to streamline the process and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-Chlorophenyl)cyclopropyl]methanamine: This compound shares a similar structure but differs in the length of the carbon chain.
1-(4-Chlorophenyl)ethylamine: Another structurally related compound with a different cyclopropyl substitution pattern.
Uniqueness
1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine is unique due to its specific cyclopropyl and chlorophenyl substitutions, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSCNUICYUIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
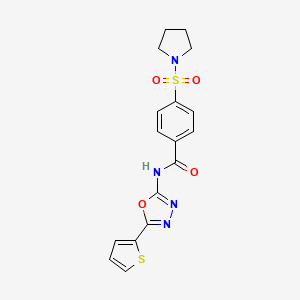
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)

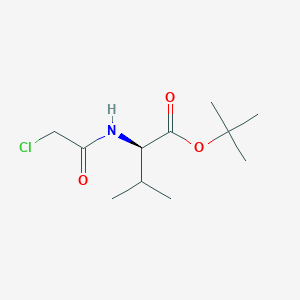
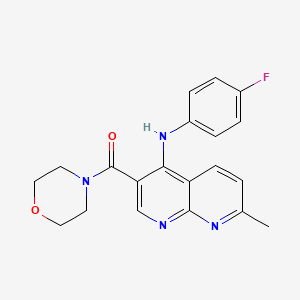
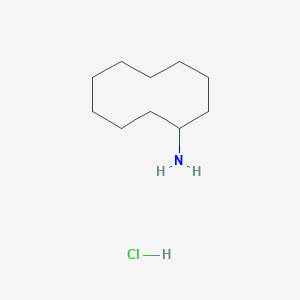
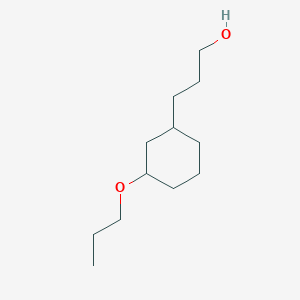
![2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2401459.png)
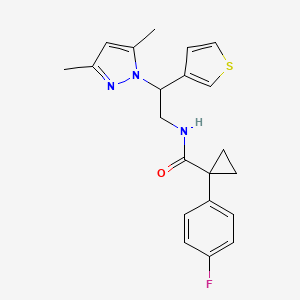
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)
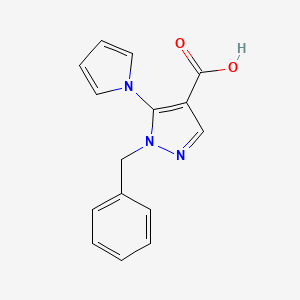
![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

